2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
2-(4-Chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a hydrazide derivative featuring a substituted phenoxy group and an indolinone moiety. The compound’s molecular formula is C₁₇H₁₅ClN₂O₃, with an average molecular mass of 330.76 g/mol and a monoisotopic mass of 329.0567 Da . Its structure includes a 4-chloro-2-methylphenoxy group linked to an acetohydrazide chain, which forms a hydrazone bond with the 2-oxoindole ring. The (3E)-configuration of the indolinone double bond is critical for its stereoelectronic properties and biological interactions .
This compound has been synthesized via condensation reactions between substituted phenoxy acetohydrazides and 2-oxoindole derivatives, as demonstrated in studies focusing on anticancer and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-8-11(18)6-7-14(10)24-9-15(22)20-21-16-12-4-2-3-5-13(12)19-17(16)23/h2-8,19,23H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJTBBVGDXUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is often the case that such compounds target specific proteins or enzymes within the cell.
Mode of Action
The compound is a synthetic auxin, similar to 2,4-D. It can be absorbed by the roots, stems, and leaves of plants. In monocotyledonous plants, it is easily metabolized and loses its toxicity. Dicotyledonous plants cannot metabolize it, leading to leaf twisting, root deformation, and loss of water and nutrient absorption capabilities, eventually leading to death.
Biochemical Pathways
As a synthetic auxin, it likely affects the auxin signaling pathway, which plays a crucial role in plant growth and development.
Biological Activity
2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.79 g/mol. The structure includes a chloro-substituted phenoxy group and an indole-derived hydrazide moiety, which are crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. The mechanism of action often involves apoptosis induction in cancer cells.
Case Studies
- Study on Indole Derivatives : A related study demonstrated that indole derivatives can induce apoptosis in various cancer cell lines, including HeLa and MCF-7, through both intrinsic and extrinsic pathways. The presence of electron-withdrawing groups enhances this activity by stabilizing the compound's interaction with cellular targets .
- Structure-Activity Relationship (SAR) : A SAR analysis revealed that modifications on the phenoxy group significantly affect cytotoxicity. For example, substituents at the para position of the phenyl ring have been shown to increase antiproliferative effects against breast cancer cells .
Data Table: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Cell cycle arrest |
| Target Compound | MCF-7 | 12 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Testing : In vitro studies revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Mechanism of Action : The antibacterial mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of protein synthesis, although specific pathways for this compound remain to be fully elucidated.
Data Table: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 4 |
| Escherichia coli | 64 | Ampicillin | 16 |
| Target Compound | 16 | Ciprofloxacin | 8 |
Comparison with Similar Compounds
Phenoxy Substituent Variations
- Compound 28: 2-(4-Chloro-2-methylphenoxy)-N'-[(4-methylphenyl)methylidene]acetohydrazide Molecular Formula: C₁₇H₁₇ClN₂O₂ Yield: 63% Key Data:
- ¹H-NMR (DMSO-d₆) : δ 8.23 (s, 1H, -N=CH), 5.15 (s, 2H, -OCH₂), 2.32 and 2.19 (s, CH₃ groups)
- EI-MS : m/z 316 (M⁺)
- Analytical Data: C = 64.44%, H = 4.40%, N = 8.82% . Comparison: Replacement of the indolinone moiety with a 4-methylbenzylidene group reduces molecular complexity but retains aromatic interactions.
Compound 5t : 3,4,5-Trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Key Data :
- Anticancer Activity: IC₅₀ = 131.1 nM against L1210 leukemia cells . Comparison: The trimethoxybenzoyl group enhances electron density, improving binding to kinase domains compared to the chloro-methylphenoxy group in the target compound.
Indolinone Modifications
- Compound 7g : 2-[1-Benzyl-5-(trifluoromethoxy)-2-oxoindol-3-ylidene]-N-(4-methylphenyl)hydrazine-1-carbothioamide
- Key Data :
- Melting Point : 172–173°C
- IR: Peaks at 3270 cm⁻¹ (NH), 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) .
Anticancer Activity
*Estimated based on structural similarity to 5t and data from .
Enzyme Inhibition
- VEGFR2 Inhibition: Analogues like (E)-N′-(3-(4-chlorophenoxy)benzylidene)acetohydrazide (4t) showed moderate VEGFR2 inhibition (IC₅₀ ~500 nM), suggesting the chloro-phenoxy group contributes to hydrophobic binding .
- CB2 Agonism: MDA-19, a hexyl-indolinone derivative, demonstrated CB2 receptor agonism without CNS side effects, highlighting the role of alkyl chain length in receptor specificity .
Physicochemical Properties
*Inferred from structurally similar compounds in .
Preparation Methods
Mixed Carbonate Activation
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Activation: Treat 4-chloro-2-methylphenoxyacetic acid (1.0 equiv) with ethyl chloroformate (1.1 equiv) and triethylamine (1.5 equiv) in THF at 0°C.
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Coupling: Add 2-chloro-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (1.0 equiv) and stir at 25°C for 12 hours.
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Isolation: Extract with ethyl acetate, wash with 5% NaHCO3, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
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Yield: 65%
DCC/HOBt-Mediated Coupling
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Activation: Combine 4-chloro-2-methylphenoxyacetic acid (1.0 equiv), DCC (1.2 equiv), and HOBt (1.2 equiv) in DMF at 0°C.
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Coupling: Add chloroacetohydrazide (1.0 equiv) and stir at 25°C for 6 hours.
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Workup: Filter DCU, concentrate, and recrystallize from ethanol.
-
Yield: 70–75%
Critical Analysis of Methodologies
Chlorination Efficiency
The use of HOCl/NaOCl in achieves superior regioselectivity (4-/6-chloro ratio >180:1) compared to Cl2 gas (ratio 15.6:1). Glycine’s role as a catalyst lies in its ability to stabilize the transition state via hydrogen bonding, directing electrophilic attack to the para position.
Hydrazone Stability
Isatin hydrazones require strict anhydrous conditions during storage. Exposure to moisture induces hydrolysis back to isatin, reducing coupling yields by 15–20%.
Solvent Impact on Coupling
Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Ethyl acetate/hexane mixtures offer better purity at the expense of yield (-5–10%).
Industrial-Scale Considerations
Patent highlights a closed-loop chlorination system where SO2 by-products are recycled to HOCl via electrolysis, reducing waste. For the target compound, this approach minimizes HCl usage by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
